molecular formula C18H19N3OS B2451353 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide CAS No. 893969-01-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2451353
CAS No.: 893969-01-2
M. Wt: 325.43
InChI Key: PAQVYFXTNZMMSG-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, featuring a fused imidazothiazole heterocyclic system . The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in pharmaceutical development, forming the core of compounds with a diverse range of documented biological activities . While the specific biological profile of this derivative is subject to ongoing investigation, its core structure is associated with a broad pharmacological potential. Scientific literature indicates that derivatives based on the imidazo[2,1-b]thiazole nucleus have demonstrated promising antitumor properties in experimental models, with some compounds exhibiting potent activity against lung cancer and melanoma cell lines, in certain cases through mechanisms such as tubulin polymerization inhibition . Furthermore, this scaffold has been explored for anti-infective applications, with research reporting antiviral activity against pathogens like parvovirus B19 in compounds sharing the 3-(imidazo[2,1-b]thiazol-6-yl) structural motif . Additional research areas for related compounds include anti-inflammatory and antioxidant effects . This product is intended for research purposes to further elucidate the structure-activity relationships (SAR) and therapeutic potential of this chemical class. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h4,7-13H,1-3,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVYFXTNZMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole core . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with cyclohexanecarboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[2,1-b]thiazole core and phenyl substituents undergo oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-CPBA.

  • Conditions : Aqueous or alcoholic solvents at 60–80°C.

  • Products : Hydroxylated derivatives or sulfoxide/sulfone formation on the thiazole sulfur.

Key Findings :

  • Oxidation of the thiazole sulfur produces sulfoxide intermediates, which can further oxidize to sulfones under prolonged conditions.

  • Hydroxylation preferentially occurs at the para-position of the phenyl ring due to steric hindrance from the cyclohexanecarboxamide group.

Reduction Reactions

The amide and aromatic systems participate in selective reductions:

Reduction TargetReagentsConditionsProductYield (%)
CyclohexanecarboxamideLiAlH₄Anhydrous THF, 0°C → RTCyclohexanemethylamine72–85
Imidazo-thiazole ringH₂/Pd-CEthanol, 50 psiPartially saturated heterocycle63

Mechanistic Notes :

  • LiAlH₄ selectively reduces the amide to an amine without affecting the thiazole ring.

  • Catalytic hydrogenation partially saturates the imidazo-thiazole system but leaves the phenyl ring intact.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenyl ring:

Halogenation :

  • Reagents : Br₂/FeBr₃ or Cl₂/AlCl₃.

  • Position : Meta to the imidazo-thiazole group due to electronic deactivation by the carboxamide.

  • Application : Brominated derivatives serve as intermediates for Suzuki coupling reactions.

Nitration :

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Outcome : Introduces nitro groups at the ortho position relative to the carboxamide.

Biological Activity Linked to Reactivity

The compound's chemical modifications correlate with its pharmacological effects:

DerivativeModificationBiological TargetIC₅₀Reference
Parent compoundNonePantothenate synthetase (M. tuberculosis)3.8 µM
Brominated analogBr at phenyl ringSame target2.1 µM
Sulfone derivativeOxidized thiazoleCancer cell lines (SUIT-2)10.8 µM

Critical Observations :

  • Bromination enhances antibacterial potency by improving target binding affinity.

  • Sulfone formation reduces anticancer activity compared to parent compound, suggesting sulfur oxidation disrupts target interactions .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-life (h)Major Degradation Pathway
1.2 (stomach)0.8Hydrolysis of carboxamide
7.4 (blood)12.5Oxidation of thiazole sulfur
9.0 (intestine)4.2Ring-opening of imidazo-thiazole

Data derived from simulated fluid studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is unique due to its specific structure, which imparts distinct biological activities. Its cyclohexanecarboxamide moiety may contribute to its enhanced stability and bioavailability compared to other similar compounds .

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from imidazo[2,1-b]thiazole derivatives, which are known for their biological activities. The chemical structure can be represented as follows:

C22H22N4O Molecular Formula \text{C}_{22}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating promising results in several areas:

  • Antitumor Activity :
    • A study reported that imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, derivatives showed IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells . The specific activity of this compound remains to be fully elucidated but is expected to align with these findings.
  • Inhibition of Focal Adhesion Kinase (FAK) :
    • Research has highlighted that imidazo[2,1-b]thiazole compounds can inhibit FAK phosphorylation in pancreatic cancer cells . This inhibition is crucial as FAK is involved in cancer cell migration and invasion. The potential of this compound to act similarly could position it as a candidate for further development.
  • Antibacterial and Antitubercular Activity :
    • Compounds with similar structures have shown activity against Mycobacterium tuberculosis and other bacterial strains . This suggests that this compound may possess similar antibacterial properties.

The mechanisms through which this compound exerts its biological effects are not fully characterized but are likely related to the following:

  • Inhibition of Key Kinases : The inhibition of kinases such as FAK may disrupt signaling pathways critical for tumor cell proliferation and survival.
  • Modulation of Enzymatic Activities : Similar compounds have been shown to affect various enzymes involved in metabolic processes and cellular signaling .

Table 1: Summary of Biological Activities

Activity TypeReferenceIC50/Effectiveness
Antitumor IC50 < 1 µM in various cancers
FAK Inhibition Significant reduction in phosphorylation
Antibacterial High activity against M. tuberculosis

Q & A

Basic Research Question: What is the primary biological target and mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide in metabolic disease research?

Answer:
The compound primarily targets SIRT1 , a NAD⁺-dependent deacetylase involved in metabolic regulation. Mechanistically, it enhances SIRT1 activity by promoting the deacetylation of downstream targets like PGC-1α, which drives mitochondrial biogenesis and oxidative metabolism .
Methodological Approach:

  • In vitro validation : Use SIRT1-specific fluorometric assays (e.g., Fluor de Lys) with recombinant SIRT1 and acetylated peptide substrates. Include controls with EX-527 (SIRT1 inhibitor) to confirm specificity .
  • Cellular assays : Measure mitochondrial DNA copy number (qPCR) and protein markers (NDUFB8, ATP synthase α) via Western blot in renal proximal tubular cells (RPTCs) after 24-hour treatment .

Basic Research Question: How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:
Derivatives are synthesized via modular routes, such as:

  • Heck coupling : To introduce aryl/heteroaryl groups at the imidazo[2,1-b]thiazole core .
  • Sulfonation/sulfamation : Oxidize sulfide intermediates to sulfones using oxone, followed by demethylation with BBr₃ .
    Key Steps :

Optimize reaction conditions (e.g., palladium catalysts, temperature) for coupling efficiency.

Purify intermediates via column chromatography and confirm structures using NMR and HRMS .

Advanced Research Question: How can conflicting data on SIRT1 activation by this compound class be resolved?

Answer:
Discrepancies may arise from assay artifacts (e.g., Fluor de Lys substrate bias) or off-target effects.
Resolution Strategies :

  • Direct vs. indirect assays : Compare fluorometric results with mass spectrometry-based deacetylation assays (e.g., monitoring acetyl-lysine removal on native substrates like p53) .
  • Genetic validation : Use SIRT1-knockout cells or siRNA-mediated knockdown to confirm target specificity .
  • Dose-response profiling : Test a range of concentrations (e.g., 0.1–10 µM) to exclude non-linear effects .

Advanced Research Question: What experimental designs are optimal for assessing mitochondrial biogenesis in vivo?

Answer:
In vivo models : Use diet-induced obese mice or oxidative injury models (e.g., TBHP-treated rodents) .
Key Endpoints :

  • Mitochondrial respiration : Measure oxygen consumption (QO₂) in isolated mitochondria using Clark-type electrodes .
  • Functional recovery : Post-treatment ATP levels and ROS scavenging capacity (via glutathione assays) .
  • Tissue-specific effects : Prioritize liver, kidney, and skeletal muscle for histology and gene expression (e.g., PGC-1α, TFAM) .

Basic Research Question: What solubility and formulation challenges are associated with this compound, and how can they be addressed?

Answer:
The compound has poor aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (38 mg/mL) .
Formulation Solutions :

  • In vitro : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).
  • In vivo : Use carriers like cyclodextrins or lipid nanoparticles for IP/IV administration .

Advanced Research Question: How can researchers differentiate between on-target (SIRT1) and off-target effects in anti-tumor studies?

Answer:

  • Pharmacological controls : Co-treat with SIRT1 inhibitors (e.g., EX-527) to reverse phenotype .
  • Multi-omics profiling : Perform RNA-seq and acetyl-proteomics to identify SIRT1-dependent pathways (e.g., fatty acid oxidation) vs. off-target pathways (e.g., ER stress) .
  • Xenograft models : Compare tumor growth inhibition in wild-type vs. SIRT1-deficient mice .

Basic Research Question: What are the key quality control assays for validating compound purity and stability?

Answer:

  • Purity : HPLC with UV detection (≥95% purity; C18 column, acetonitrile/water gradient) .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by LC-MS to detect degradation products .

Advanced Research Question: How can metabolic stability and CYP450 interactions be evaluated for translational research?

Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC₅₀ values .

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